molecular formula C14H21NO4S2 B7832688 (3R4S)-3-(BENZENESULFONYL)-4-[(BUTAN-2-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(BENZENESULFONYL)-4-[(BUTAN-2-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7832688
M. Wt: 331.5 g/mol
InChI Key: MXWKTQROAYRTIM-VNXPTHQBSA-N
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Description

Sec-butyl[(3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienyl]amine is a complex organic compound characterized by its unique structure, which includes a sec-butyl group, a tetrahydrothienyl ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(BENZENESULFONYL)-4-[(BUTAN-2-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrothienyl Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothienyl ring.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride reagent.

    Attachment of the Sec-butyl Group: The sec-butyl group is attached via an alkylation reaction, often using a sec-butyl halide.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Sec-butyl[(3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.

Scientific Research Applications

Sec-butyl[(3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienyl]amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (3R4S)-3-(BENZENESULFONYL)-4-[(BUTAN-2-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydrothienyl ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Sec-butyl[(3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienyl]amine can be compared with other similar compounds, such as:

    Butyl[(3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienyl]amine: This compound lacks the sec-butyl group, which may affect its reactivity and biological activity.

    Sec-butyl[(3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-2-thienyl]amine: The position of the tetrahydrothienyl ring is different, which may influence its chemical properties and interactions with biological targets.

The uniqueness of (3R4S)-3-(BENZENESULFONYL)-4-[(BUTAN-2-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(3S,4R)-4-(benzenesulfonyl)-N-butan-2-yl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S2/c1-3-11(2)15-13-9-20(16,17)10-14(13)21(18,19)12-7-5-4-6-8-12/h4-8,11,13-15H,3,9-10H2,1-2H3/t11?,13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWKTQROAYRTIM-VNXPTHQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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